3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate is a complex organic compound that features a tetrahydroisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate typically involves several key steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through classical methods such as the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like POCl3 or P2O5.
Functionalization: The tetrahydroisoquinoline core is then functionalized at the 2-position with a carbonyl group, often through acylation reactions.
Coupling with Phenyl Fluoranesulfonate: The final step involves coupling the functionalized tetrahydroisoquinoline with phenyl fluoranesulfonate under suitable conditions, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl fluoranesulfonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway.
Biological Studies: The compound’s derivatives are explored for their neuroprotective and antitumor activities.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets:
PD-1/PD-L1 Pathway: The compound inhibits the interaction between PD-1 and PD-L1, which is crucial for immune checkpoint regulation.
Neuroprotection: It may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with similar biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate is unique due to its specific functional groups that allow it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry and biological research.
Properties
CAS No. |
2411221-89-9 |
---|---|
Molecular Formula |
C16H14FNO4S |
Molecular Weight |
335.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.